

Standard Broth Microdilution Methods for Omiganan Susceptibility Testing: Application Notes and Protocols

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Compound of Interest

Compound Name: *Omiganan Pentahydrochloride*

Cat. No.: *B549296*

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Introduction

Omiganan pentahydrochloride is a synthetic cationic antimicrobial peptide, an analog of indolicidin, with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria and fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to cell death.[3][4] As with many cationic peptides, accurate and reproducible in vitro susceptibility testing is crucial for research and clinical development. Standardized broth microdilution methods are essential for determining the Minimum Inhibitory Concentration (MIC) of Omiganan against relevant microbial isolates.

These application notes provide detailed protocols for performing broth microdilution susceptibility testing of Omiganan against both bacterial and fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications pertinent to cationic peptides.

Data Presentation: Omiganan In Vitro Activity

The following tables summarize the MIC values of Omiganan against a range of clinically relevant bacterial and fungal isolates as determined by standard broth microdilution methods.

Table 1: In Vitro Activity of Omiganan Against Bacterial Isolates

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Gram-Positive Bacteria			
Staphylococcus aureus	16	16	≤ 32
Methicillin-Resistant S. aureus (MRSA)	16	-	-
Coagulase-Negative Staphylococci	4	4	1 - 8
Enterococcus faecalis	64	128	-
Vancomycin-Resistant E. faecalis	64	-	-
Enterococcus faecium	4	8	-
Vancomycin-Resistant E. faecium	8	-	-
Beta-hemolytic Streptococci	16	-	-
Viridans group Streptococci	64	-	-
Bacillus spp.	16	-	-
Corynebacterium spp.	4	-	-
Gram-Negative Bacteria			
Escherichia coli	32	-	-
ESBL-producing E. coli	32	-	-
Klebsiella spp.	32	-	-

ESBL-producing Klebsiella spp.	128	-	-
Enterobacter spp.	32 - 64	64 - 512	-
Pseudomonas aeruginosa	128	256	-

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6]

Table 2: In Vitro Activity of Omiganan Against Fungal Isolates

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Candida albicans (52)	64	128	16 - 256
Candida glabrata (22)	128	256	16 - 256
Candida krusei (10)	64	64	16 - 256
Candida parapsilosis (11)	256	256	16 - 256
Candida tropicalis (11)	32	32	16 - 256
Aspergillus spp. (10)	-	-	≤ 1024
Non-Aspergillus Molds (10)	-	-	≤ 1024

Data compiled from a study on contemporary fungal pathogens.[7][8] The clinical formulation of Omiganan is a 1% gel, which corresponds to a concentration of 10,000 µg/mL.[7]

Experimental Protocols

Broth Microdilution Susceptibility Testing of Omiganan Against Bacteria

This protocol is based on the CLSI M07 standard with modifications for cationic peptides to minimize non-specific binding.[9][10][11][12]

Materials:

- **Omiganan pentahydrochloride** reference powder
- Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
- Sterile 96-well polypropylene microtiter plates (U- or V-bottom)[9][13]
- Bacterial isolates for testing
- Sterile 0.85% saline
- McFarland 0.5 turbidity standard
- Spectrophotometer
- Sterile polypropylene tubes
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Omiganan Stock Solution:
 - Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water). The exact concentration will depend on the desired final concentration range for testing.
 - Due to the cationic nature of Omiganan, it is recommended to prepare dilutions in polypropylene tubes to avoid binding to surfaces.[13]
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 colonies of the test organism with a sterile loop.
 - Suspend the colonies in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be done visually or using a spectrophotometer.
- Within 15 minutes of preparation, dilute the adjusted suspension in CA-MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the Omiganan stock solution in CA-MHB directly in the polypropylene microtiter plate to achieve the desired final concentration range.
 - The final volume in each well should be 100 μ L after inoculation.
 - Include a growth control well (no Omiganan) and a sterility control well (no bacteria).
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with 100 μ L of the standardized bacterial suspension.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the organism as detected by the unaided eye.
 - A slight haze or a small button of growth at the bottom of the well may be present; the endpoint is a significant reduction in turbidity compared to the growth control.

Broth Microdilution Susceptibility Testing of Omiganan Against Fungi (Yeasts)

This protocol is based on the CLSI M27 standard.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- **Omiganan pentahydrochloride** reference powder

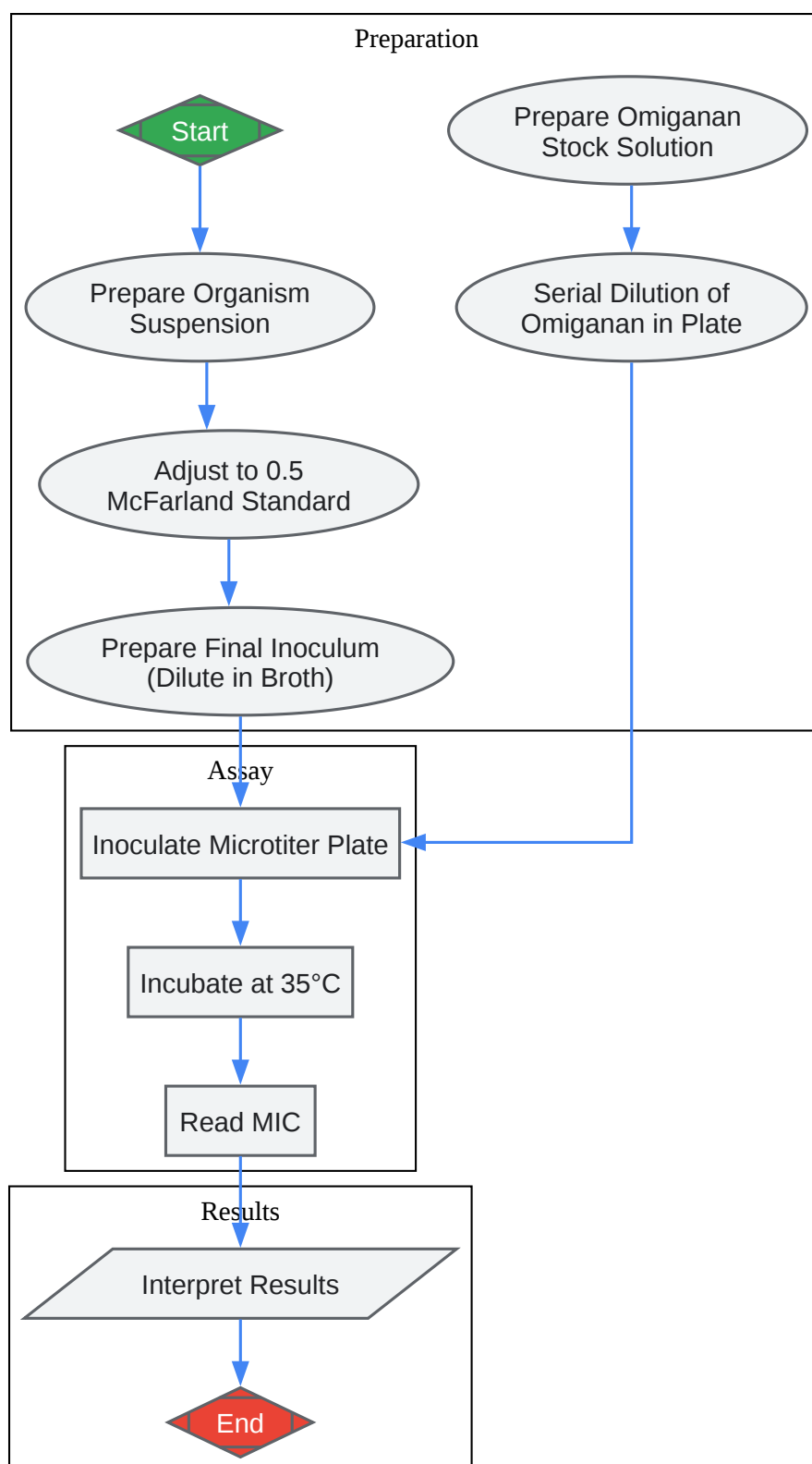
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
- Sterile 96-well polypropylene microtiter plates (U-bottom)
- Yeast isolates for testing
- Sterile 0.85% saline
- McFarland 0.5 turbidity standard
- Spectrophotometer
- Sterile polypropylene tubes
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Omiganan Stock Solution:
 - Follow the same procedure as for bacterial testing.
- Preparation of Fungal Inoculum:
 - From a fresh (24-hour) culture on Sabouraud Dextrose Agar, select several colonies.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 cells/mL in the microtiter plate wells.[\[14\]](#)
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the Omiganan stock solution in RPMI-1640 medium directly in the polypropylene microtiter plate.

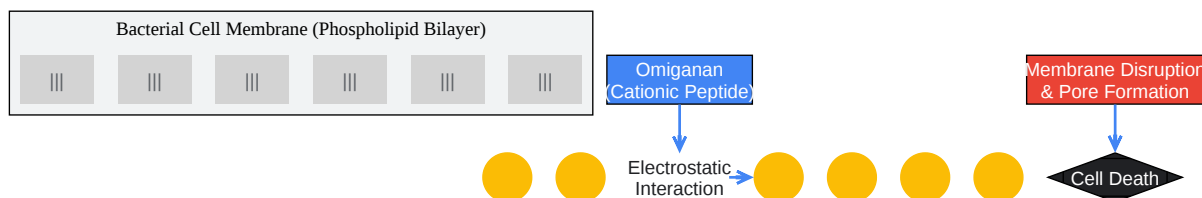
- The final volume in each well should be 200 μ L.
- Include a growth control well and a sterility control well.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with 100 μ L of the standardized fungal suspension.
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 24-48 hours. For *Cryptococcus* spp., incubation for 72 hours may be necessary.[\[17\]](#)
- Reading and Interpretation of Results:
 - The MIC is the lowest concentration of Omiganan that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared with the growth control.

Mandatory Visualizations



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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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